REACTION_CXSMILES
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[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH3:13])=[C:9]([N+:14]([O-])=O)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17]OC(OC)N(C)C.N1CCCC1.C([O-])(=O)C.[NH4+]>CN(C=O)C.CC(C)=O.Cl.[Cl-].[Ti+3].[Cl-].[Cl-].O>[C:1]1([C:7]2[CH:8]=[C:9]3[C:10]([CH:13]=[CH:17][NH:14]3)=[CH:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,8.9.10.11|
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Name
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solution
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
aqueous solution
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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[Cl-].[Ti+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
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4.4 mL
|
Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
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N1CCCC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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5 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
|
The resulting mixture was shaken for 10 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ether (2×100 ml)
|
Type
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CONCENTRATION
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Details
|
These extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to give a deep red oil which
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 ml)
|
Type
|
WASH
|
Details
|
The extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to give a dark solid, which
|
Type
|
CUSTOM
|
Details
|
was crystallised from a mixture of petrol (60°-80° C.) and dichloromethane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C2C=CNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |